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molecular formula C18H17NO5 B8038146 tranilast

tranilast

Cat. No. B8038146
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940422

Procedure details

To a mixture of 20 ml of dry dioxane and 0.7 g of dry pyridine were added 2 g of 3,4-dimethoxycinnamic acid, 1.6 g of phosphorus oxychloride and 1.6 g of methyl anthranilate. The mixture was heated under reflux for 2 hours to effect reaction. After completion of the reaction, the reaction mixture was concentrated and the residue was dissolved with heating in ethanol and then cooled whereby crystals were precipitated. The crystals were separated by filtration and treated in a manner similar to that described in Example 5 to effect hydrolysis of the ester group. The product was recrystallized from chloroform to obtain 2 g of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid having a melting point of 211°-213°C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCOCC1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:12]=[CH:13][C:14]([OH:16])=O.P(Cl)(Cl)(Cl)=O.[C:27]([O:36]C)(=[O:35])[C:28]1[C:29](=[CH:31][CH:32]=[CH:33][CH:34]=1)[NH2:30]>N1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:12]=[CH:13][C:14]([NH:30][C:29]1[C:28](=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:27]([OH:36])=[O:35])=[O:16]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.7 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=CC1OC
Name
Quantity
1.6 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating in ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled whereby crystals
CUSTOM
Type
CUSTOM
Details
were precipitated
CUSTOM
Type
CUSTOM
Details
The crystals were separated by filtration
ADDITION
Type
ADDITION
Details
treated in a manner similar to
CUSTOM
Type
CUSTOM
Details
hydrolysis of the ester group
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)NC=2C(C(=O)O)=CC=CC2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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